

Physicochemical Profiling and Mechanistic Applications of 4-(Cl

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Compound of Interest

Compound Name: 4-(Chlorophenoxy)pentanoic acid

Cat. No.: B8417561

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Executive Summary

The class of chlorophenoxyalkanoic acids represents a highly versatile group of chemical entities with profound significance in both agrochemistry and medicine. This class includes 4-(chlorophenoxy)pentanoic acid and its structural isomers—such as 5-(4-chlorophenoxy)pentanoic acid (CAS 7170-55-0)[1] and 2-(4-chlorophenoxy)pentanoic acid (CAS 11906-37-0)[2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, thermodynamic stability, biological mechanisms, and valid applications of (chlorophenoxy)pentanoic acid derivatives. By understanding the causality behind its molecular architecture, researchers can better leverage this compound for applications such as PPAR modulation[3] to plant growth regulation[4].

Molecular Architecture and Physicochemical Properties

The structural identity of 4-(chlorophenoxy)pentanoic acid is defined by three core motifs: a lipophilic chlorophenyl ring, a flexible ether linkage, and a degree of conformational flexibility compared to shorter-chain analogs like 2,4-D (an acetic acid derivative).

Quantitative Physicochemical Profile

Property	Value	Category
Molecular Formula	C ₁₁ H ₁₃ ClO ₃	Chemical
Molecular Weight	228.67 g/mol	Physical
LogP (Octanol/Water)	-2.9 - 3.2	Thermodynamic
pKa (Carboxylic Acid)	4.6 - 4.8	Thermodynamic
Topological Polar Surface Area	46.5 Å ²	Physical
Hydrogen Bond Donors	1	Thermodynamic
Hydrogen Bond Acceptors	3	Thermodynamic

Thermodynamic and Kinetic Stability

The ether linkage in phenoxyalkanoic acids is highly resistant to nucleophilic attack and hydrolysis under physiological conditions, providing an excellent stability profile. In vivo (in both mammalian and plant systems), the alkyl chain is subject to enzymatic β -oxidation. Because it possesses an odd number of carbons, the terminal methyl group is converted to acetate, which is then excreted in the urine.

carbon units, which can ultimately yield the corresponding active propionic or acetic acid derivatives, fundamentally altering its metabolic profile[4].

Mechanistic Applications: Receptor Binding Pathways

In pharmaceutical research, chlorophenoxyalkanoic acids are structurally homologous to the fibrate class of lipid-lowering drugs (e.g., clofibric acid). 4 for the PPAR- α and PPAR- γ nuclear receptors[3].

The mechanism relies heavily on the physicochemical properties outlined above. The lipophilic chlorophenyl tail occupies the hydrophobic cavity of the crucial hydrogen bond network with the activation function-2 (AF-2) helix. This binding induces a conformational change, recruiting the Retinoid X Receptor involved in lipid metabolism.

Fig 1: Mechanism of PPAR- α activation by phenoxyalkanoic acid derivatives.

Experimental Protocols: Synthesis and Purification

The synthesis of 4-(chlorophenoxy)pentanoic acid relies on a highly controlled Williamson ether synthesis. The following protocol is designed as a se

Step-by-Step Synthetic Workflow

- Reagent Preparation: Dissolve 1.0 equivalent of 4-chlorophenol and 1.2 equivalents of the corresponding bromopentanoic acid (e.g., 5-bromovaler
- Base Catalysis: Add 2.5 equivalents of anhydrous Potassium Carbonate (K_2CO_3).
 - Causality: K_2CO_3 is explicitly chosen over stronger bases like NaOH. It is a mild, non-nucleophilic base that efficiently deprotonates the phenol to saponification of the alkyl bromide[6].
- Thermal Activation: Heat the reaction mixture to 120°C under an inert nitrogen atmosphere for 4 hours.
 - Causality: The elevated temperature overcomes the activation energy barrier for the SN_2 displacement. DMF, as a polar aprotic solvent, solvates nucleophilic.
- Quench and Acidification: Cool the mixture to room temperature, dilute with cold distilled water, and slowly acidify to pH 2 using 1M HCl.
 - Causality: Acidification ensures the terminal pentanoic acid moiety is fully protonated. Because the un-ionized form has drastically lower aqueous
- Isolation and Purification: Filter the crude precipitate and recrystallize from a hot ethanol/water mixture to yield pure white crystals.

Fig 2: Step-by-step synthetic workflow and analytical validation protocol.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is required.

High-Performance Liquid Chromatography (HPLC-UV)

- Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: Gradient elution utilizing 0.1% Formic Acid in LC-MS grade Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).
- Causality: The inclusion of 0.1% Formic Acid is critical. It maintains the mobile phase pH (~2.7) well below the compound's pKa (~4.8). This suppresses sharp, reproducible Gaussian peaks.
- Detection: UV absorbance monitored at 225 nm and 275 nm, which correspond to the characteristic $\pi \rightarrow \pi^*$ transitions of the chlorophenyl chromo

Mass Spectrometry (ESI-MS)

- Mode: Electrospray Ionization in Negative Mode (ESI-).

- Causality: Due to the presence of the terminal carboxylic acid, the molecule readily loses a proton to form the [M-H]⁻ anion (m/z ~227 for the 35Cl sensitivity for alkanolic acids compared to positive mode. The characteristic 3:1 isotopic ratio of 35Cl to 37Cl will be visibly apparent in the mass sp

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